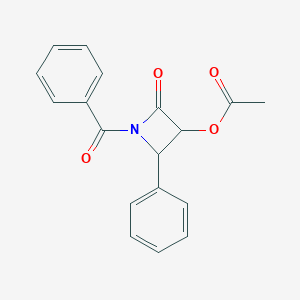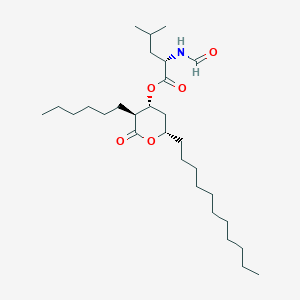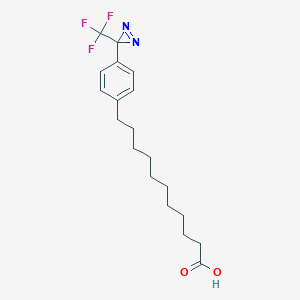
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl diazirine group, which is a highly reactive photoreactive moiety, making it valuable in various scientific applications, particularly in the field of bioconjugation and photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine precursor, which is then coupled with an appropriate phenyl undecanoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is purified using techniques such as column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. Safety measures are also crucial due to the reactive nature of the diazirine group .
Chemical Reactions Analysis
Types of Reactions
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:
Photoreactions: The diazirine group can be activated by UV light, leading to the formation of highly reactive carbene intermediates.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Photoreactions: UV light sources and inert atmospheres are commonly used.
Substitution Reactions: Reagents like halogens or nitrating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Halogenated or nitrated phenyl derivatives.
Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.
Scientific Research Applications
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is widely used in scientific research due to its photoreactive properties. Some key applications include:
Bioconjugation: Used to label biomolecules for studying protein-ligand interactions.
Photoaffinity Labeling: Helps in identifying binding sites of biomolecules.
Chemical Biology: Used in the study of complex biological systems by creating covalent bonds with target molecules upon activation by light.
Mechanism of Action
The mechanism of action of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid primarily involves the activation of the diazirine group by UV light. This activation leads to the formation of a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Trifluoromethyl)diazirinyl)benzoic acid
- 3-(Trifluoromethyl)diazirinyl)phenylacetic acid
- 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)decanoic acid
Uniqueness
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and distance between the reactive diazirine group and the carboxylic acid. This makes it particularly useful in applications where spatial separation is crucial, such as in the study of membrane proteins and large biomolecular complexes.
Properties
IUPAC Name |
11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSIXGLCFXSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150337 |
Source


|
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-80-9 |
Source


|
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
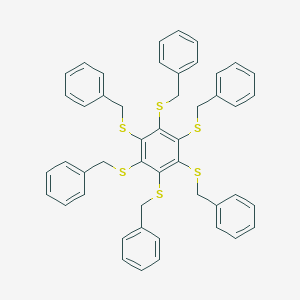
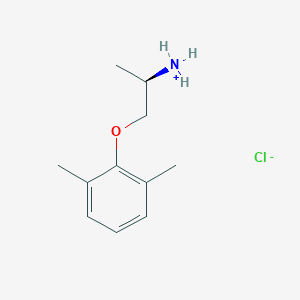
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
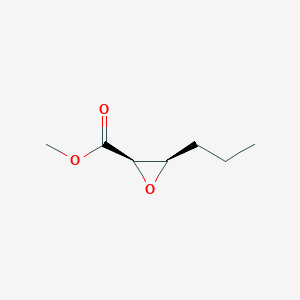
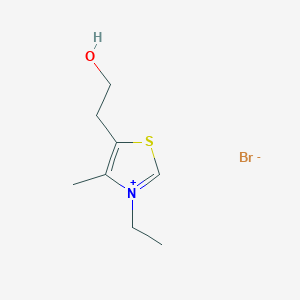
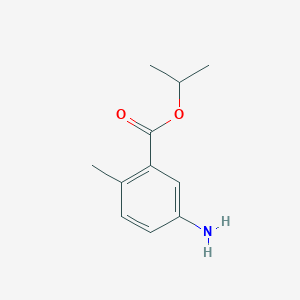
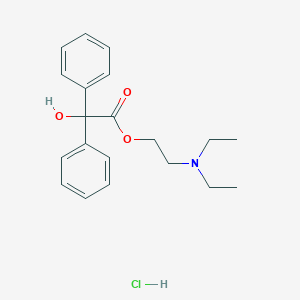
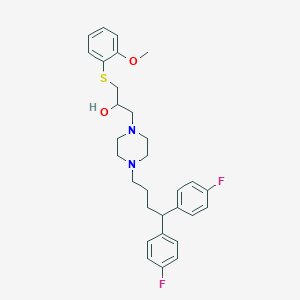
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

